molecular formula C22H16O5 B2881028 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate CAS No. 898406-18-3

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate

Cat. No.: B2881028
CAS No.: 898406-18-3
M. Wt: 360.365
InChI Key: KDIUFYVGRLKJHP-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate typically involves multi-step reactions. One common method includes the reaction of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol, resulting in the formation of the desired compound with high yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c1-12-8-19-15(10-18(12)27-22(24)13-6-7-13)16(11-21(23)26-19)20-9-14-4-2-3-5-17(14)25-20/h2-5,8-11,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIUFYVGRLKJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)C3CC3)C(=CC(=O)O2)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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